

Optimizing NBQX disodium salt working concentration

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Compound of Interest		
Compound Name:	NBQX disodium	
Cat. No.:	B014699	Get Quote

NBQX Disodium Salt Technical Support Center

Welcome to the technical support center for **NBQX disodium** salt. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of **NBQX disodium** salt in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is NBQX disodium salt and what is its primary mechanism of action?

NBQX disodium salt is a selective and competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] It functions by blocking the binding of the excitatory neurotransmitter glutamate to these ionotropic receptors, thereby inhibiting excitatory postsynaptic currents.[3][4] This action underlies its neuroprotective, anticonvulsant, and antinociceptive properties.[1][2][5] The disodium salt form of NBQX offers the advantage of higher water solubility compared to NBQX base.[1][2][6]

Q2: What are the common applications of **NBQX disodium** salt in research?

NBQX disodium salt is widely used in neuroscience research to:

Investigate the roles of AMPA and kainate receptors in synaptic transmission and plasticity.



- Study the pathophysiology of neurological disorders such as epilepsy, cerebral ischemia (stroke), and neurodegenerative diseases.
- Induce neuroprotection against glutamate excitotoxicity in in vitro and in vivo models.[7][8]
- Function as an anticonvulsant in various seizure models.[7]

Q3: What is the recommended working concentration for NBQX disodium salt?

The optimal working concentration of **NBQX disodium** salt is application-dependent.

- In Vitro: For complete blockade of AMPA receptor-mediated currents in cell culture or brain slices, a concentration of 10 μM is commonly used.[3][4] Effective antagonism can be observed at concentrations as low as 1 μΜ.[3][4] The IC50 value for AMPA receptor inhibition is approximately 0.15 μM, and for kainate receptors, it is around 4.8 μΜ.[1][2]
- In Vivo: Doses can range from 1 mg/kg to 30 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.), depending on the animal model and experimental goals.[5][9][10][11] For neuroprotection in a rat model of focal ischemia, i.v. doses of 40, 60, or 100 mg/kg have been shown to be effective.[8]

Q4: How should I prepare and store **NBQX disodium** salt stock solutions?

- Preparation: NBQX disodium salt is readily soluble in water up to 50 mM.[2] It can also be dissolved in DMSO.[12] For in vivo studies, it is often dissolved in sterile saline (0.9% NaCl).
 [1][10] To prepare a stock solution, it is recommended to use a freshly opened solvent and, if necessary, employ ultrasonication to ensure complete dissolution.[9] For aqueous stock solutions intended for cell culture, sterile filtration through a 0.22 μm filter is advised.[9]
- Storage: Store the solid compound at -20°C.[1][2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[9]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Suggested Solution
No or weak effect of NBQX	Incorrect concentration: The concentration may be too low for the specific application.	Gradually increase the concentration in a dose-response experiment to find the optimal effective concentration. A common starting point for in vitro experiments is 10 µM for complete AMPA receptor blockade.[3][4]
Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.	Prepare fresh stock solutions from the solid compound. Ensure proper storage of both the solid and stock solutions at -20°C or -80°C.[9]	
Poor solubility: The compound may not be fully dissolved in the experimental buffer.	Ensure complete dissolution of the NBQX disodium salt. The disodium salt is highly water- soluble, but for high concentrations, gentle warming or sonication may be necessary.[6][9]	
Precipitation in the working solution	Supersaturation: The concentration in the final working solution may exceed its solubility in the specific buffer.	Prepare a fresh working solution at a lower concentration. Ensure the pH and composition of your buffer are compatible with NBQX solubility.
Interaction with other compounds: Other components in your experimental medium could be causing precipitation.	Test the solubility of NBQX in your specific buffer system alone before adding it to your complete experimental setup.	



Inconsistent results between experiments	Variability in solution preparation: Inconsistent preparation of stock and working solutions can lead to variability.	Standardize your solution preparation protocol. Always use calibrated equipment and ensure complete dissolution.
Batch-to-batch variability: The purity or hydration state of the compound may vary between batches.	Always refer to the Certificate of Analysis for the specific batch you are using for the exact molecular weight.[1]	

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of NBQX

Receptor	IC50	Reference
AMPA Receptor	0.15 μΜ	[1][2]
Kainate Receptor	4.8 μΜ	[1][2]
NMDA Receptor	≥ 90 µM	[12]

Table 2: Recommended Working Concentrations

Application	Concentration/Dose	Reference
In Vitro (Electrophysiology)	1 - 10 μΜ	[3][4]
In Vivo (Neuroprotection, rat)	20 - 100 mg/kg (i.v.)	[5][8]
In Vivo (Anticonvulsant, rat)	20 mg/kg (i.p.)	[5][9]
In Vivo (Behavioral, mouse)	3 - 30 mg/kg (i.p.)	[10]
In Vivo (Behavioral, rat)	1 - 8 mg/kg (i.p.)	[11]

Experimental Protocols



Protocol 1: Preparation of a 10 mM NBQX Disodium Salt Stock Solution in Water

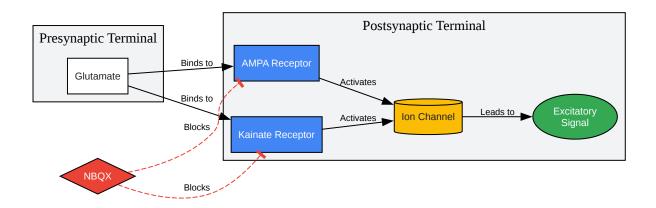
- Weighing: Accurately weigh the required amount of NBQX disodium salt (Molecular Weight:
 ~380.24 g/mol, check batch-specific CoA).[1][2] For 1 ml of a 10 mM stock solution, you will need 3.80 mg.
- Dissolution: Add the weighed NBQX disodium salt to a sterile microcentrifuge tube. Add the
 desired volume of sterile, deionized water (e.g., 1 ml).
- Mixing: Vortex the solution until the solid is completely dissolved. If needed, use a brief sonication to aid dissolution.[9]
- Sterilization (for cell culture): Filter the stock solution through a 0.22 μm sterile syringe filter into a new sterile tube.[9]
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Protocol 2: In Vitro Blockade of AMPA Receptors in Neuronal Cultures

- Preparation of Working Solution: Thaw an aliquot of the 10 mM NBQX stock solution. Dilute the stock solution in your recording buffer or cell culture medium to the final desired working concentration (e.g., 10 μM).
- Application: For electrophysiological recordings, perfuse the neuronal culture or brain slice with the NBQX-containing solution. For cell culture experiments, replace the existing medium with the medium containing NBQX.
- Incubation: Incubate for a sufficient period to allow for receptor blockade. The time required
 will depend on the experimental setup but is typically in the range of minutes for
 electrophysiological experiments.
- Data Acquisition: Proceed with your experimental measurements (e.g., patch-clamp recording, calcium imaging).

Visualizations

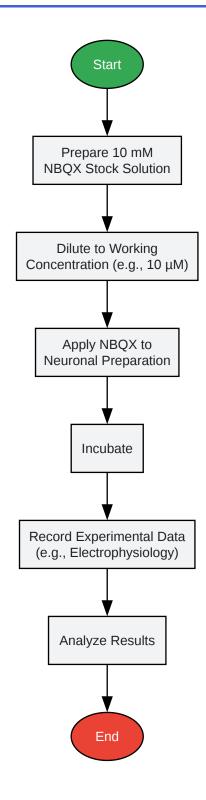




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Caption: Mechanism of action of NBQX as an AMPA/Kainate receptor antagonist.





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Caption: A typical experimental workflow for in vitro studies using NBQX.



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